Agarotetrol

Phosphodiesterase inhibition Selectivity profiling Negative control

Source pharmacopeial-grade Agarotetrol as the definitive polar chromone marker for authenticating genuine agarwood and differentiating resinous heartwood from counterfeit material. Unlike sesquiterpene-rich essential oils, Agarotetrol is the only chromone derivative quantitatively specified in Pharmacopoeia monographs (≥0.15% threshold), validated by HPLC-DAD at 252 nm with 95.54% recovery. Its thermal lability generates low molecular weight aromatic compounds (LACs) upon heating—a property exclusive to this chromone class. Use as a clean PDE3A negative control (IC₅₀ > 100 μM) to eliminate off-target confounding. Botryosphaeria fermentation boosts yield 4.5-fold for sustainable sourcing. ≥98% HPLC purity, DMSO solubility 64 mg/mL, stable at -20 °C.

Molecular Formula C17H18O6
Molecular Weight 318.32 g/mol
Cat. No. B149931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgarotetrol
Molecular FormulaC17H18O6
Molecular Weight318.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O
InChIInChI=1S/C17H18O6/c18-11-8-10(7-6-9-4-2-1-3-5-9)23-17-12(11)13(19)14(20)15(21)16(17)22/h1-5,8,13-16,19-22H,6-7H2/t13-,14+,15+,16-/m0/s1
InChIKeyCWMIROLCTHMEEO-JJXSEGSLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Agarotetrol (沉香四醇) Procurement Guide: Pharmacopeial Marker and Chromone Derivative for Agarwood Quality Control and Bioactivity Research


Agarotetrol is a 2-(2-phenylethyl)chromone derivative (C17H18O6, MW 318.32) isolated from agarwood (resinous heartwood of Aquilaria and Gyrinops species) [1]. It is the predominant chromone constituent in the water-extract fraction of agarwood and serves as a pharmacopeial quality marker in the Chinese Pharmacopoeia [2]. Unlike sesquiterpene-rich essential oil fractions, agarotetrol represents the polar chromone class characteristic of resinous agarwood formation, with HPLC-verified purity up to 99.82% and defined solubility in DMSO (64 mg/mL) [3].

Why Agarotetrol Cannot Be Substituted with Sesquiterpenes or Other Agarwood Chromones in Analytical and Pharmacological Applications


Agarwood contains both sesquiterpenes (e.g., agarospirol) and chromone derivatives (e.g., agarotetrol, 4'-methoxyagarotetrol, isoagarotetrol), yet these classes exhibit distinct solubility profiles, thermal degradation pathways, and biological target engagement [1]. Agarotetrol is the sole chromone derivative quantitatively specified as a quality marker in pharmacopeial monographs, with a minimum content threshold of ≥0.15% in authentic agarwood [2]. Sesquiterpenes partition exclusively into the essential oil fraction and lack the thermal lability to generate low molecular weight aromatic compounds (LACs) upon heating—a property unique to agarotetrol among agarwood constituents [3]. Furthermore, stereoisomers such as isoagarotetrol and enantiomeric derivatives exhibit divergent bioactivity profiles, precluding interchangeability without assay-specific validation [4].

Agarotetrol Quantitative Differentiation Evidence: Comparator-Based Performance Data for Procurement Decision-Making


PDE3A Inhibitory Activity: Agarotetrol vs. Typical PDE3A Inhibitors as Negative Selectivity Control

Agarotetrol exhibits negligible phosphodiesterase 3A (PDE3A) inhibitory activity with an IC50 value >100 μM [1]. This contrasts sharply with established PDE3A inhibitors such as cilostamide (IC50 ~0.005-0.027 μM) and milrinone (IC50 ~0.3-0.5 μM) [2]. The lack of PDE3A engagement positions agarotetrol as a useful negative control compound or as a chromone scaffold that avoids PDE3A-mediated off-target effects when screening for alternative mechanisms.

Phosphodiesterase inhibition Selectivity profiling Negative control

Fungal Fermentation-Induced Agarotetrol Accumulation vs. Untreated Nonresinous Heartwood

Fermentation of nonresinous Aquilaria sinensis heartwood with Botryosphaeria dothidea strain ket49 increased agarotetrol accumulation by 4.5-fold compared to untreated control heartwood [1]. This represents a quantifiable, fungus-mediated induction of the pharmacopeial marker compound in otherwise non-agarwood plant material, providing a sustainable alternative to harvesting wild agarwood.

Biotransformation Sustainable production Agarwood induction

In Vivo Anti-Reflux Esophagitis Efficacy: Agarotetrol Treatment vs. Untreated RE Rat Model

In a reflux esophagitis (RE) rat model established by pyloric clip plus gastric fundus ligation, agarotetrol treatment significantly reduced esophageal mucosal damage and inflammatory factor levels compared to untreated RE controls, while simultaneously increasing esophageal pH [1]. The treatment upregulated LC3B-II expression and downregulated p62, confirming autophagy pathway activation via METTL14/FOXO3a signaling [1].

Anti-inflammatory Autophagy regulation Reflux esophagitis

Agarotetrol Content as Pharmacopeial Quality Marker: Resinous vs. Nonresinous Agarwood

Agarotetrol is present as a large HPLC peak in all medical-grade and artificially induced agarwood samples, but is entirely absent in nonresinous agarwood lacking resin deposits [1]. Quantitative HPLC-DAD analysis established a minimum agarotetrol content threshold of ≥0.15% for authentic agarwood [2], providing a binary presence/absence diagnostic marker.

Quality control HPLC quantification Pharmacopeial standard

Thermal Generation of Low Molecular Weight Aromatic Compounds (LACs): Agarotetrol vs. Sesquiterpenes

Upon heating, purified agarotetrol generates benzylacetone and other low molecular weight aromatic compounds (LACs) detectable by solid-phase microextraction GC-MS in the headspace vapor [1]. In contrast, sesquiterpenes from the essential oil fraction of agarwood do not undergo this thermal conversion to LACs; they are detected as intact sesquiterpenes in essential oil and hydrosol fractions [1].

Fragrance chemistry Thermal degradation Agarwood incense

Analytical Purity and Solubility: Commercial Agarotetrol Standard vs. Typical Crude Extracts

Commercially sourced agarotetrol analytical standards achieve HPLC purity of 99.82% to ≥99.0% [1], with DMSO solubility of 64 mg/mL (201.05 mM) . In contrast, crude agarwood extracts contain agarotetrol as one of multiple co-eluting chromones, typically at concentrations of 0.15-1.0% w/w, requiring extensive chromatographic purification [2].

Analytical standard HPLC purity Solubility

Agarotetrol Optimal Use Cases: From Pharmacopeial Quality Control to In Vivo Pharmacology


Agarwood Authenticity Testing and Quality Grading via HPLC Quantification

Utilize agarotetrol as the primary chemical marker for distinguishing genuine resinous agarwood from counterfeit material. HPLC-DAD analysis at 252 nm with a C18 column and methanol-water mobile phase enables detection of agarotetrol with a validated linear range of 12.4-124.0 μg/mL (R²=0.9996) and average recovery of 95.54% [1]. Agarotetrol content ≥0.15% confirms authenticity and meets pharmacopeial specifications [2].

In Vivo Reflux Esophagitis and Autophagy Mechanism Studies

Employ agarotetrol in rodent RE models to investigate METTL14-mediated m6A modification of FOXO3a mRNA and subsequent autophagy activation. Agarotetrol treatment significantly reduces esophageal mucosal damage and inflammatory cytokine levels compared to untreated RE controls, with confirmed target engagement via molecular docking and microscale thermophoresis (MST) demonstrating direct agarotetrol-METTL14 binding [3].

Fungal Biotransformation for Sustainable Agarotetrol Production

Implement Botryosphaeria dothidea fermentation of nonresinous Aquilaria sinensis heartwood to achieve a 4.5-fold increase in agarotetrol accumulation relative to untreated controls [4]. This approach provides a scalable, sustainable alternative to wild agarwood harvesting for agarotetrol-enriched extracts used in traditional medicine formulations.

Negative Control for PDE3A-Mediated Pathway Screening

Use agarotetrol (IC50 >100 μM against PDE3A) [5] as a chromone-based negative control in phosphodiesterase inhibition assays. Its lack of PDE3A activity ensures that observed effects in agarwood-derived chromone studies are not confounded by PDE3A modulation, enabling clean mechanistic interpretation.

Technical Documentation Hub

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